molecular formula C18H17NO2 B14393119 1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione CAS No. 87520-04-5

1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione

Cat. No.: B14393119
CAS No.: 87520-04-5
M. Wt: 279.3 g/mol
InChI Key: WGPQPQGRCCQLHX-UHFFFAOYSA-N
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Description

1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 1,2-diphenylethyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine with 1,2-diphenylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(1,2-Diphenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.

Properties

CAS No.

87520-04-5

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(1,2-diphenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(21)19(17)16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

WGPQPQGRCCQLHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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